Benzenesulfonamide, N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-4-methoxy-
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Overview
Description
N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features an imidazole ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the sulfonamide moiety is typically added via a sulfonylation reaction using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, primary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)imidazole: Similar structure but lacks the sulfonamide group.
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the methoxy group.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Contains two imidazole rings and a methanone group.
Uniqueness
N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide and methoxy groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-14(15-3-5-16(6-4-15)21-12-11-19-13-21)20-25(22,23)18-9-7-17(24-2)8-10-18/h3-14,20H,1-2H3 |
InChI Key |
PDGNYAMSUGWSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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